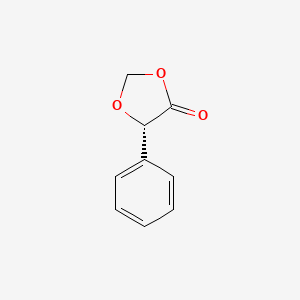

1,3-Dioxolan-4-one, 5-phenyl-, (S)-

Description

BenchChem offers high-quality 1,3-Dioxolan-4-one, 5-phenyl-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolan-4-one, 5-phenyl-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60646-33-5 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(5S)-5-phenyl-1,3-dioxolan-4-one |

InChI |

InChI=1S/C9H8O3/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |

InChI Key |

BDVXHBPOBAINOJ-QMMMGPOBSA-N |

Isomeric SMILES |

C1O[C@H](C(=O)O1)C2=CC=CC=C2 |

Canonical SMILES |

C1OC(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Historical Context and Seminal Contributions in Chiral Auxiliary Design Utilizing 1,3 Dioxolan 4 Ones

The conceptual framework for employing chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct the stereochemical course of a reaction—was established in the 1970s and 80s with pioneering work by chemists like E.J. Corey and Barry Trost. wikipedia.orgepfl.ch Within this context, the development of 1,3-dioxolan-4-ones as effective chiral auxiliaries represents a significant milestone.

The seminal contributions that brought 1,3-dioxolan-4-ones to the forefront of asymmetric synthesis originated from the research group of Seebach nearly four decades ago. mdpi.com Their work demonstrated that α-hydroxy acids, which are readily available from the "chiral pool" of natural products, could be converted into chiral 1,3-dioxolan-4-ones. mdpi.com Specifically, compounds like lactic acid and mandelic acid serve as inexpensive, enantiomerically pure starting materials. mdpi.com

The initial groundbreaking studies by Seebach's group showcased the utility of these dioxolanones as chiral acyl anion equivalents. mdpi.com By deprotonating the position adjacent to the phenyl group, a chiral enolate is formed. This enolate can then react with various electrophiles, such as alkyl halides, aldehydes, and ketones, with a high degree of stereocontrol. mdpi.com This pioneering work laid the foundation for the extensive use of 1,3-dioxolan-4-ones in asymmetric synthesis.

Significance in Stereoselective Synthesis and Chiral Pool Utilization

Condensation Reactions with α-Hydroxy Acids (e.g., Mandelic Acid)

The formation of 1,3-dioxolan-4-ones from α-hydroxy acids like mandelic acid is a cornerstone of their synthesis. mdpi.com This process typically involves the acid-catalyzed condensation of the α-hydroxy acid with an aldehyde or ketone. For instance, (S)-5-phenyl-1,3-dioxolan-4-one can be readily prepared from (S)-mandelic acid. mdpi.com

The reaction involves the formation of a five-membered ring, incorporating the carboxyl and hydroxyl groups of the mandelic acid and the carbonyl group of the aldehyde or ketone. This reaction is often diastereoselective, allowing for the creation of a new stereocenter under the influence of the existing chiral center in the mandelic acid. mdpi.com

Catalyst Systems and Reaction Optimization in Dioxolanone Formation

The choice of catalyst and reaction conditions is crucial for optimizing the yield and diastereoselectivity of dioxolanone formation. Acid catalysts are commonly employed to facilitate the condensation reaction. mdpi.com

For example, the synthesis of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one (B1295859) is achieved by the acid-catalyzed condensation of mandelic acid with acetone. mdpi.com In one reported procedure, concentrated sulfuric acid was used as the catalyst in a solvent system of toluene (B28343) and acetone, with the reaction proceeding at room temperature over 24 hours. mdpi.com

Microwave-Assisted and Solvent-Free Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of related heterocyclic compounds, microwave irradiation has been successfully used for the synthesis of 2-oxindole derivatives through decarboxylative condensation. nih.gov This method offers significant advantages, with reaction times reduced to 5-10 minutes and high yields of up to 98% being achieved. nih.gov While a direct application to (S)-5-phenyl-1,3-dioxolan-4-one from mandelic acid is not detailed in the provided sources, the principles suggest its potential applicability for rapid and efficient synthesis.

Solvent-free reaction conditions represent another green chemistry approach that can be applied to the synthesis of related compounds, although specific examples for the title compound are not provided in the search results.

Enzymatic and Biocatalytic Routes to Chiral 1,3-Dioxolane (B20135) Derivatives

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. While the direct enzymatic synthesis of (S)-5-phenyl-1,3-dioxolan-4-one is not explicitly detailed, the broader field of biocatalysis provides relevant examples. For instance, microorganisms have been used in the biological process for preparing enantiomers of mandelic acid by acting on (R),(S)-benzaldehyde cyanohydrin. google.com

Furthermore, the biotechnological production of mandelic acid and its derivatives from glucose has been demonstrated using genetically modified yeast. wikipedia.org This highlights the potential for developing enzymatic or whole-cell biocatalytic systems for the asymmetric synthesis of chiral 1,3-dioxolane derivatives, offering high enantioselectivity under mild reaction conditions.

Preparation of Unsaturated and Functionalized Dioxolanone Precursors

The synthesis of unsaturated and functionalized dioxolanone precursors expands the synthetic utility of this class of compounds. For example, 5-methylene-1,3-dioxolan-4-ones can be prepared from 5-halogeno-5-methyl-1,3-dioxolan-4-one derivatives through a dehydrohalogenation reaction using a tertiary amine. google.com

The reactivity of the dioxolanone ring allows for further functionalization. The lithium enolate of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one can be alkylated with various organic halides, although the choice of halide is critical for success. mdpi.com Benzyl (B1604629) and allyl groups can be introduced using the corresponding bromides, while alkyl groups require the use of iodides and the addition of HMPA as a cosolvent. mdpi.com This alkylation strategy provides a route to α-substituted mandelic acid derivatives after hydrolysis of the dioxolanone ring. mdpi.com

Furthermore, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one undergoes Michael addition to electrophiles like butenolide and 4-methoxy-β-nitrostyrene, demonstrating its utility as a chiral benzoyl anion equivalent. mdpi.comnih.gov

Data Tables

Table 1: Alkylation of the Lithium Enolate of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one

| Alkylating Agent | Cosolvent | Success | Reference |

| Alkyl, allyl, or benzyl chlorides | - | Unsuccessful | mdpi.com |

| Benzyl or allyl bromides | - | Successful | mdpi.com |

| Alkyl iodides | 20% HMPA | Successful | mdpi.com |

Table 2: Synthesis of 5-methylene-1,3-dioxolan-4-ones

| Starting Material | Reagent | Product | Reference |

| 5-halogeno-5-methyl-1,3-dioxolan-4-one | Tertiary amine | 5-methylene-1,3-dioxolan-4-one | google.com |

Reactivity and Mechanistic Investigations of S 5 Phenyl 1,3 Dioxolan 4 One Systems

Enolate Chemistry and Directed Alkylations

The chemistry of enolates derived from 1,3-dioxolan-4-ones is a cornerstone of their synthetic utility. masterorganicchemistry.comlibretexts.org Deprotonation at the C-5 position, which would typically lead to loss of stereochemical information, is controlled by the existing stereocenter at C-2. nih.gov This "memory" effect allows for subsequent reactions with electrophiles to proceed with high selectivity. nih.gov

Diastereoselective Transformations via Dioxolanone Enolate Intermediates

The enolates of chiral 1,3-dioxolan-4-ones are powerful nucleophiles that undergo highly diastereoselective transformations. enamine.net For these reactions to be effective, the enolates must be generated in high concentrations using strong, non-nucleophilic bases in aprotic solvents. libretexts.org Common bases for this purpose include lithium diisopropylamide (LDA), sodium hydride (NaH), and sodium amide (NaNH2). libretexts.org

For instance, the lithium enolate of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one, generated using LDA in tetrahydrofuran (B95107) (THF), readily participates in Michael additions. mdpi.comnih.gov Its reaction with butenolide produces (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one with the absolute configuration of the new stereocenter confirmed by X-ray diffraction. mdpi.comnih.gov Similarly, its addition to 4-methoxy-β-nitrostyrene also proceeds with high diastereoselectivity. mdpi.comnih.govnih.gov

These enolates can also be alkylated and hydroxyalkylated, providing a route to enantiopure α-hydroxy-α-methyl carboxylic acids. enamine.net The high degree of facial selectivity observed in these reactions makes them valuable in the synthesis of complex natural products and biologically active molecules. enamine.net

Influence of Stereogenic Centers on Reaction Selectivity

The stereogenic center at the C-2 position of the dioxolanone ring exerts significant control over the stereochemical outcome of reactions involving the enolate. nih.gov This center, often bearing a bulky substituent like a tert-butyl group, effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite face. nih.gov

This principle is fundamental to the use of these compounds as chiral acyl anion equivalents. mdpi.comnih.gov After the diastereoselective alkylation or addition reaction, the dioxolanone can be cleaved to reveal a new chiral ketone or related functional group. mdpi.comnih.govnih.gov For example, thermal fragmentation of the Michael adducts via flash vacuum pyrolysis (FVP) can lead to the formation of chiral ketones, demonstrating the role of the dioxolanone as a chiral benzoyl anion equivalent. mdpi.comnih.govnih.gov

The stereodirecting effect is not limited to the C-2 position. In reactions where a new stereocenter is formed within the electrophile itself, the existing chirality of the dioxolanone can still lead to high selectivity in the product, even after the original stereocenters of the dioxolanone are removed. mdpi.com

Cycloaddition Reactions of 1,3-Dioxolan-4-ones

The 1,3-dioxolan-4-one (B8650053) scaffold can be modified to participate in various cycloaddition reactions, providing access to complex cyclic structures.

Diels-Alder Cycloadditions of 5-Alkylidene-1,3-Dioxolan-4-ones

The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.orgorganic-chemistry.orgyoutube.com 5-Methylene-1,3-dioxolan-4-ones, derived from their parent dioxolanones, serve as effective dienophiles in these [4+2] cycloadditions. mdpi.comnih.govresearchgate.net The reaction involves a conjugated diene and a dienophile, leading to a cyclohexene (B86901) derivative. wikipedia.orgyoutube.com

The reactivity in these reactions is governed by the electronic nature of the reactants. Typically, the reaction is faster when the dienophile has an electron-withdrawing group and the diene has an electron-donating group. organic-chemistry.orgyoutube.com The chiral (2S)-2-(tert-butyl)-5-methylene-1,3-dioxolan-4-one is an effective dienophile in both normal and inverse-demand Diels-Alder reactions. researchgate.net For example, its reaction with acrolein yields only one of the two possible Diels-Alder adducts, showcasing high stereoselectivity. researchgate.net

The resulting cycloadducts can be further transformed. For instance, thermal fragmentation of a Diels-Alder adduct can yield a chiral epoxy ketone, effectively making the dioxolanone a chiral ketene (B1206846) equivalent. mdpi.comnih.gov The stereochemistry of these adducts has been confirmed through X-ray crystallography in several cases. mdpi.com

[3+2] Cycloaddition Chemistry Involving Dioxolanone Scaffolds

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a key method for synthesizing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org The 5-methylene derivative of 1,3-dioxolan-4-one can act as the dipolarophile in these reactions. nih.govresearchgate.netnih.gov

Research has shown that (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one undergoes [3+2] cycloaddition with various 1,3-dipoles, including benzonitrile (B105546) oxide, acetonitrile (B52724) oxide, diazomethane, and diphenyldiazomethane, to form spiro adducts. nih.govresearchgate.netnih.gov The absolute stereochemistry of the benzonitrile oxide adduct has been confirmed by X-ray diffraction. nih.govresearchgate.netnih.gov However, attempted cycloadditions with other dipoles like nitrile sulfides, nitrile imines, and azides were unsuccessful. nih.govresearchgate.netnih.gov

Nucleophilic Addition Reactions

Chiral 1,3-dioxolan-4-ones are subject to nucleophilic addition reactions, which are fundamental to their utility in asymmetric synthesis. mdpi.comnih.gov The generation of an enolate from (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one using a strong base like LDA creates a potent nucleophile. mdpi.comnih.gov

This enolate readily undergoes Michael additions to α,β-unsaturated compounds. mdpi.comnih.govnih.gov For example, its reaction with butenolide proceeds smoothly to give a high yield of the corresponding adduct. mdpi.comnih.gov The reaction with 4-methoxy-β-nitrostyrene also demonstrates the high diastereoselectivity achievable with these systems. mdpi.comnih.govnih.gov

The initial adducts from these nucleophilic additions can be converted into synthetically useful products. mdpi.com This can be achieved through hydrolysis to an α-hydroxy acid followed by oxidative decarboxylation, or via flash vacuum pyrolysis (FVP) which results in the loss of an aldehyde and carbon monoxide. mdpi.com These transformations underscore the role of the dioxolanone as a chiral acyl anion equivalent, enabling the formation of products with a new stereogenic center within the electrophilic group. mdpi.com

Michael Additions to Unsaturated Systems

The enolates derived from chiral 1,3-dioxolan-4-ones, such as (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one, readily participate in Michael additions to various electron-deficient alkenes. mdpi.comnih.gov These reactions proceed with high stereoselectivity, allowing for the creation of new stereogenic centers with excellent control. mdpi.com

For instance, the lithium enolate of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one, generated using lithium diisopropylamide (LDA), adds to butenolide to furnish the corresponding adduct as a single stereoisomer. mdpi.com Similarly, the addition to 4-methoxy-β-nitrostyrene yields a mixture of diastereomers, with the major isomer being formed in significant excess. mdpi.com The absolute configuration of these adducts has been confirmed through X-ray diffraction analysis. mdpi.comnih.gov

The utility of these Michael adducts is further demonstrated by their subsequent transformations. For example, reductive cyclization of the adduct formed with a nitrostyrene (B7858105) can lead to the synthesis of pyrrolidines. mdpi.com This highlights the role of the dioxolanone as a chiral building block for the asymmetric synthesis of complex nitrogen-containing heterocycles.

The diastereoselectivity of these Michael additions can be influenced by the reaction conditions and the nature of the electrophile. Organocatalytic approaches using bifunctional cinchona alkaloid derivatives have also been employed to achieve high diastereo- and enantioselectivities in the addition of 5-aryl-1,3-dioxolan-4-ones to nitroolefins. researchgate.net

Table 1: Michael Addition of (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one Anion to Unsaturated Systems

| Electrophile | Product(s) | Diastereomeric Ratio | Yield | Reference |

| Butenolide | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | Single stereoisomer | Low | mdpi.com |

| 1-Methoxy-4-[(E)-2-nitrovinyl]benzene | (2S,5S,1′R)- and (2S,5S,1′S)-2-t-Butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | 1:3 (6a:6b) | 12% (6a), 12% (6b) | mdpi.com |

| Ethyl crotonate | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |

| Nitroalkenes | Not specified | Not specified | Not specified | researchgate.net |

Grignard and Organometallic Reagent Additions to Dioxolanones

Grignard reagents and other organometallics are powerful nucleophiles that can add to the carbonyl group of 1,3-dioxolan-4-ones. libretexts.orgmasterorganicchemistry.com This reaction provides a direct route for the formation of new carbon-carbon bonds at the C4 position of the dioxolanone ring. The addition of a Grignard reagent to the carbonyl carbon results in the formation of a tertiary alcohol after workup. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent protonation during aqueous workup affords the final alcohol product. The stereochemical outcome of this addition is influenced by the existing stereocenter at the C5 position of the dioxolanone ring, potentially leading to diastereomeric products.

While Grignard reagents typically add to the carbonyl group, other organometallic reagents, such as organocuprates (Gilman reagents), can exhibit different reactivity profiles. libretexts.org For instance, in reactions with α,β-unsaturated carbonyl compounds, Gilman reagents often favor 1,4-conjugate addition, whereas Grignard reagents tend to undergo 1,2-addition to the carbonyl group. libretexts.org This differential reactivity can be exploited for selective bond formation.

A benzotriazole-derived reagent from 2-ethoxydioxolane has been utilized as a stable and versatile electrophilic formylating agent in reactions with Grignard and organozinc reagents. organic-chemistry.org

Aldol (B89426) Additions

The enolates of 1,3-dioxolan-4-ones can also serve as nucleophiles in aldol addition reactions with aldehydes and ketones. masterorganicchemistry.comwikipedia.org This reaction class is a fundamental carbon-carbon bond-forming process in organic synthesis, leading to the formation of β-hydroxy carbonyl compounds. masterorganicchemistry.comwikipedia.org The base-catalyzed aldol reaction proceeds through the deprotonation of the α-carbon to the carbonyl group, generating a nucleophilic enolate that then attacks the carbonyl carbon of an acceptor molecule. masterorganicchemistry.comwikipedia.org

In the context of chiral 1,3-dioxolan-4-ones, the stereochemistry of the newly formed hydroxyl and carbonyl-bearing centers can be controlled. The stereochemical outcome of aldol reactions is often rationalized using models such as the Zimmerman-Traxler model, which considers the geometry of the enolate and the transition state of the reaction. wikipedia.org

Crossed-aldol reactions, where the enolate of one carbonyl compound reacts with a different carbonyl partner, are also possible. masterorganicchemistry.com To achieve high selectivity in crossed-aldol reactions, one of the partners is often chosen to be non-enolizable. masterorganicchemistry.com Intramolecular aldol reactions can also occur in appropriately substituted dioxolanone systems, leading to the formation of cyclic products. youtube.com

Thermal Fragmentation and Pyrolysis Pathways

Formation of Ketones and Other Carbonyl Derivatives through Dioxolanone Ring Opening

Thermal fragmentation, often carried out under flash vacuum pyrolysis (FVP) conditions, represents a key transformation of 1,3-dioxolan-4-ones. mdpi.comnih.gov This process typically involves the cleavage of the dioxolanone ring, leading to the formation of ketones and other carbonyl-containing molecules. mdpi.comnih.govresearchgate.net The fragmentation pathway is believed to proceed through a concerted or stepwise mechanism involving the expulsion of carbon monoxide and an aldehyde or ketone derived from the C2 position of the dioxolanone ring. mdpi.com

For example, the thermal fragmentation of a Michael adduct derived from (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one results in the formation of a phenyl ketone. mdpi.comnih.gov This transformation underscores the utility of the dioxolanone moiety as a precursor to ketones, where the phenyl group at C5 ultimately becomes part of the ketone product. The nature of the substituent at the C2 position determines the other carbonyl fragment that is eliminated.

Dioxolanone as Chiral Acyl Anion and Ketene Equivalents

The synthetic utility of 1,3-dioxolan-4-ones is significantly enhanced by their ability to function as chiral acyl anion or ketene equivalents. mdpi.comnih.govresearchgate.netresearchgate.net This concept allows for the introduction of chiral acyl groups into molecules, a transformation that is otherwise challenging to achieve directly.

The dioxolanone can be deprotonated at the C5 position to form a chiral enolate, which then acts as a nucleophile. mdpi.comresearchgate.net Subsequent reaction with an electrophile, followed by thermal fragmentation, effectively results in the addition of a chiral acyl group. For example, the reaction of the enolate of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one with an electrophile, followed by pyrolysis, can yield a chiral phenyl ketone, demonstrating its function as a chiral benzoyl anion equivalent. mdpi.comnih.gov

In certain contexts, particularly in Diels-Alder reactions involving 5-methylene-1,3-dioxolan-4-ones, the dioxolanone can behave as a chiral ketene equivalent. mdpi.comnih.gov Thermal fragmentation of the resulting Diels-Alder adduct can lead to the formation of chiral epoxy ketones, showcasing a different mode of reactivity and synthetic application. mdpi.comnih.gov

Advanced Applications in Asymmetric Synthesis Leveraging the S 5 Phenyl 1,3 Dioxolan 4 One Framework

Chiral Auxiliary Functionality of Dioxolanones

(S)-5-Phenyl-1,3-dioxolan-4-ones serve as effective chiral auxiliaries, enabling a high degree of stereocontrol in various chemical transformations. mdpi.com Their utility stems from the defined stereogenic center at the 5-position, which effectively biases the approach of incoming reagents, leading to the preferential formation of one diastereomer.

Diastereoselective Control in Carbon-Carbon Bond Formation

The rigid dioxolanone ring structure, featuring the bulky phenyl group at the C5 position, creates a well-defined chiral environment that directs the trajectory of electrophiles. This steric hindrance effectively blocks one face of the enolate, which is formed upon deprotonation at the C5 position, forcing the electrophile to approach from the less hindered face. mdpi.com This principle has been successfully applied to a range of carbon-carbon bond-forming reactions.

Research has demonstrated the utility of these dioxolanones in Michael additions to electrophilic alkenes like butenolide and 4-methoxy-β-nitrostyrene. mdpi.com The reaction proceeds with high diastereoselectivity, affording the corresponding adducts with a newly created stereocenter whose configuration is dictated by the chiral auxiliary. mdpi.com The absolute configuration of these products has been unequivocally confirmed through X-ray diffraction analysis. mdpi.com

Enantiomeric Excess Achievement in Target Product Synthesis

A key advantage of using (S)-5-phenyl-1,3-dioxolan-4-one as a chiral auxiliary is the ability to achieve high enantiomeric excess (e.e.) in the final target molecule after cleavage of the auxiliary. The diastereomerically pure adducts obtained from reactions like the Michael addition can be further manipulated and the auxiliary subsequently removed to yield enantiomerically enriched products. mdpi.com

For instance, the adducts from the Michael addition can undergo thermal fragmentation, leading to the formation of a phenyl ketone. mdpi.com This process effectively demonstrates the use of the dioxolanone as a chiral benzoyl anion equivalent. mdpi.com The high diastereoselectivity of the initial bond-forming step translates directly into high enantiomeric purity of the final product. Organocatalytic Michael additions of 5-aryl-1,3-dioxolan-4-ones to nitroolefins have reported enantioselectivities up to 89% e.e. nih.govresearchgate.net

Organocatalytic Systems Utilizing 5-Aryl-1,3-Dioxolan-4-ones

The application of 5-aryl-1,3-dioxolan-4-ones extends beyond their role as stoichiometric chiral auxiliaries. They have also been successfully employed as key components in organocatalytic systems, acting as pro-nucleophiles in various enantioselective transformations. nih.govresearchgate.net

Pro-nucleophile Role in Enantioselective Michael Additions

In the presence of a suitable chiral organocatalyst, 5-aryl-1,3-dioxolan-4-ones can act as effective pro-nucleophiles in Michael addition reactions. nih.govresearchgate.net Research has shown that in reactions with nitroolefins catalyzed by bifunctional epi-9-amino-9-deoxy cinchona alkaloid derivatives, these dioxolanones serve as the nucleophilic partner. nih.govresearchgate.net The organocatalyst activates both the dioxolanone and the nitroolefin, facilitating a highly diastereo- and enantioselective addition. Under mild reaction conditions, this method has yielded diastereoselectivities up to 98% and enantioselectivities up to 89%. nih.govresearchgate.net

The success of this approach relies on the ability of the organocatalyst to create a well-organized transition state that favors one specific stereochemical pathway. The dioxolanone, upon deprotonation, forms an enolate that readily participates in the conjugate addition to the activated nitroalkene. masterorganicchemistry.com

Development and Performance of Binary Organocatalytic Systems

Binary organocatalytic systems, which involve the synergistic action of two different catalysts, have shown great promise in enhancing the efficiency and stereoselectivity of various reactions. rsc.orgrsc.orgnih.govspringernature.com In the context of 1,3-dioxolan-4-ones, a binary system composed of a thiourea (B124793) derivative and a base has been developed for the controlled ring-opening polymerization (ROP) of chiral 2,2,5-trimethyl-1,3-dioxolan-4-ones. rsc.orgrsc.org

This system operates by activating both the monomer and the initiator through hydrogen bonding, which effectively minimizes epimerization of the chiral center during polymerization. rsc.orgrsc.org This level of control allows for the synthesis of highly isotactic poly(lactic acid) (PLA) with a stereoregularity of 0.92. rsc.org The resulting crystalline stereocomplex, formed by blending enantiomeric PLA chains, exhibits a high melting temperature of 195.1 °C, highlighting the potential of this approach for creating advanced materials. rsc.orgrsc.org

| Catalyst System | Monomer | Key Feature | Outcome |

| Bifunctional Cinchona Alkaloid | 5-Aryl-1,3-dioxolan-4-one | Enantioselective Michael Addition | Up to 98% dr and 89% ee nih.govresearchgate.net |

| Thiourea/Base | 2,2,5-Trimethyl-1,3-dioxolan-4-one | Controlled Ring-Opening Polymerization | Highly isotactic PLA (Pm = 0.92) rsc.orgrsc.org |

Chiral Resolution Techniques for Dioxolanone Derivatives

While asymmetric synthesis is the preferred method for obtaining enantiomerically pure compounds, chiral resolution remains a valuable technique for separating racemic mixtures. wikipedia.org For dioxolanone derivatives, several methods can be employed to separate enantiomers.

One of the most common methods is the crystallization of diastereomeric salts. wikipedia.orgresearchgate.net This involves reacting the racemic dioxolanone derivative, if it contains an acidic or basic handle, with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties such as solubility, can then be separated by fractional crystallization. researchgate.net

Another powerful technique is chiral column chromatography. nih.gov Supercritical fluid chromatography (SFC) using an amylose-based chiral stationary phase has been shown to be effective for the separation of 1,3-dioxolane (B20135) derivatives. nih.gov The separation is influenced by factors such as the mobile phase composition, temperature, and pressure, with the nature of the organic modifier being a critical parameter for achieving optimal resolution. nih.gov

| Technique | Principle | Application to Dioxolanones |

| Crystallization of Diastereomeric Salts | Formation of separable diastereomers with a chiral resolving agent. wikipedia.orgresearchgate.net | Separation of racemic dioxolanone derivatives containing acidic or basic functional groups. |

| Chiral Chromatography (SFC) | Differential interaction with a chiral stationary phase. nih.gov | Separation of enantiomers of various 1,3-dioxolane derivatives. nih.gov |

Chromatographic and Crystallization-Based Diastereomer Separations

The (S)-5-phenyl-1,3-dioxolan-4-one scaffold serves as an effective chiral auxiliary, facilitating the separation of diastereomeric products through standard purification techniques like column chromatography and crystallization. The steric and electronic properties of the phenyl and tert-butyl groups on the dioxolanone ring often lead to significant differences in the physical properties of the resulting diastereomers, enabling their efficient separation.

A notable example is the Michael addition of the lithium enolate of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one to 4-methoxy-β-nitrostyrene. This reaction yields a pair of diastereomers, which can be effectively separated by flash column chromatography on silica (B1680970) gel. mdpi.com The distinct chromatographic behavior allows for the isolation of both the minor and major diastereomers in pure form. mdpi.com

Similarly, diastereomers with benzyloxy groups have been successfully separated using high-performance liquid chromatography (HPLC) on a silica gel column. nih.gov In some cases, the diastereomers exhibit such different polarities that they can be distinguished on a simple thin-layer chromatography (TLC) plate. nih.gov

The efficiency of separation is highly dependent on the specific derivatives. For instance, diastereomeric amides formed with chiral amines like (S)-(-)-α-phenylethylamine have been separated by HPLC. nih.gov Furthermore, the conversion of a racemic acid to diastereomeric amides using (-)-camphorsultam has enabled baseline separation by HPLC on silica gel. nih.gov

It has been observed that gradient supercritical fluid chromatography (SFC) can be more successful than traditional reversed-phase HPLC for the separation of diverse sets of drug-like diastereomeric pairs. nih.gov The choice of the derivatizing agent and the chromatographic technique are crucial factors in achieving optimal separation. researchgate.net While some diastereomeric derivatives are readily separable by normal-phase HPLC, others may require reversed-phase conditions or may not be separable at all with certain techniques. researchgate.net

Table 1: Examples of Chromatographic and Crystallization-Based Diastereomer Separations

| Reactant 1 | Reactant 2 | Diastereomers Formed | Separation Method | Reference |

| (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one | 4-methoxy-β-nitrostyrene | (2S,5S,1′R)- and (2S,5S,1′S)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | Flash column chromatography | mdpi.com |

| Racemic acid | (-)-camphorsultam | Diastereomeric amides | HPLC on silica gel | nih.gov |

| Racemic alcohol | (S)-(+)-MαNP acid | Diastereomeric esters | HPLC on silica gel | nih.gov |

Lipase-Catalyzed Enantiomeric Resolution

Enzymatic methods, particularly lipase-catalyzed kinetic resolutions, offer a powerful strategy for obtaining enantiomerically pure compounds derived from the 1,3-dioxolan-4-one (B8650053) framework. Lipases are widely used due to their stereoselectivity, mild reaction conditions, and broad substrate tolerance.

The kinetic resolution of racemic alcohols and their derivatives is a common application. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been effectively used for the kinetic resolution of racemic δ-hydroxy-γ-lactones through transesterification with vinyl propionate. mdpi.com This enzymatic acylation selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. mdpi.com

Similarly, the resolution of (R,S)-1-phenylethanol has been successfully achieved using Burkholderia cepacia lipase, yielding (R)-1-phenylethyl acetate (B1210297) with high enantiomeric excess. researchgate.net Protic ionic liquids have been shown to be effective reaction media for the lipase-catalyzed acylation of 1-phenylethanol, leading to high enantioselectivities. rsc.org

While secondary alcohols within certain complex structures have shown to be unreactive, primary alcohols derived from the 1,3,5-triaza-7-phosphaadamantane (B1222458) core have been successfully resolved into enantiomers with moderate to good enantioselectivity through lipase-catalyzed acetylation. nih.gov The choice of enzyme is critical, as different lipases exhibit varying degrees of efficiency and selectivity for a given substrate. mdpi.com

Table 2: Examples of Lipase-Catalyzed Enantiomeric Resolution

| Substrate | Enzyme | Acyl Donor | Products | Enantiomeric Excess (ee) | Reference |

| rac-δ-hydroxy-γ-lactone | Candida antarctica lipase B (CAL-B) | Vinyl propionate | (+)-enantiomer of δ-hydroxy-γ-lactone and its (+)-propionate | 96% and 99% respectively | mdpi.com |

| (R,S)-1-phenylethanol | Burkholderia cepacia lipase | Vinyl acetate | (S)-1-phenylethanol and (R)-1-phenylethyl acetate | >99% (substrate) | researchgate.net |

| rac-1-phenylethanol | Candida antarctica lipase B (CAL-B) | Vinyl acetate | (S)-1-phenylethanol and (R)-1-phenylethyl acetate | 92–>99% | rsc.org |

Precursors to Enantiopure α-Hydroxy-α-Substituted Carboxylic Acids

The (S)-5-phenyl-1,3-dioxolan-4-one framework serves as a valuable chiral auxiliary for the synthesis of enantiopure α-hydroxy-α-substituted carboxylic acids. researchgate.net This is achieved through a sequence involving the diastereoselective alkylation of the dioxolanone enolate, followed by hydrolysis of the resulting product.

The process begins with the deprotonation of a 2-tert-butyl-5-substituted-1,3-dioxolanone with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. researchgate.net This enolate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity. researchgate.net The stereochemical outcome is directed by the chiral scaffold. Subsequent hydrolysis of the alkylated dioxolanone removes the chiral auxiliary, yielding the desired α-branched α-hydroxy carboxylic acid with retention of configuration. researchgate.net

This methodology has been successfully applied to the synthesis of various α-hydroxy carboxylic acids. For example, dioxolanones derived from lactic acid and mandelic acid have been used to produce α-branched α-hydroxy-carboxylic acids. researchgate.net The high diastereoselectivity of the alkylation step, combined with the efficient removal of the auxiliary, makes this a powerful route to these important chiral building blocks.

Furthermore, these chiral dioxolanones can be used to synthesize other valuable compounds. For instance, thermal fragmentation of certain adducts can lead to chiral phenyl ketones or epoxy ketones, demonstrating the versatility of the dioxolanone as a chiral benzoyl or ketene (B1206846) equivalent. nih.gov The ring-opening polymerization of 5-phenyl-1,3-dioxolan-4-one (B14693723) has also been explored as a route to isotactic poly(mandelic acid). rsc.org

Table 3: Synthesis of Enantiopure α-Hydroxy-α-Substituted Carboxylic Acids

| Dioxolanone Precursor | Electrophile | Product after Hydrolysis | Key Feature | Reference |

| (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one | Alkyl halides | α-branched α-hydroxy-carboxylic acids | High diastereoselectivity, retention of configuration | researchgate.net |

| (2S)-2-t-butyl-5-methyl-1,3-dioxolan-4-one | Alkyl halides | α-branched α-hydroxy-carboxylic acids | High diastereoselectivity, retention of configuration | researchgate.net |

Polymer Chemistry and Material Science Applications of 1,3 Dioxolan 4 One Monomers

Ring-Opening Polymerization (ROP) of 1,3-Dioxolan-4-ones

Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers, such as 1,3-dioxolan-4-ones, into long-chain polymers. mdpi.com This process involves the cleavage of the monomer's ring structure and the subsequent formation of a linear polymer chain. The thermodynamic driving force for the ROP of dioxolanones is often enhanced by the release of a small molecule, such as formaldehyde (B43269), during the polymerization process. mdpi.com

Synthesis of Structurally Divergent Polyesters via Dioxolanone ROP

The ROP of 1,3-dioxolan-4-ones provides a powerful tool for synthesizing a wide array of functional polyesters, specifically poly(α-hydroxy acids) (PAHAs). rsc.org The versatility of this method stems from the ability to incorporate various functional groups into the monomer structure, which are then carried into the final polymer chain. This tolerance for different functionalities allows for the creation of polyesters with tailored properties. rsc.org

A key advantage of using 1,3-dioxolan-4-one (B8650053) monomers is their synthetic accessibility from renewable α-hydroxy acids and paraformaldehyde or acetone. researchgate.net This straightforward synthesis allows for the creation of a family of structurally diverse monomers. For instance, the ROP of 5-phenyl-1,3-dioxolan-4-one (B14693723) (PhDOX) yields poly(mandelic acid), a polymer with thermal properties that can be competitive with commercial polystyrene. rsc.org The ability to produce crystalline poly(mandelic acid) is particularly noteworthy and can be achieved through techniques like dynamic vacuum ROP, which helps to remove the formaldehyde byproduct and drive the polymerization forward. rsc.org

The general reaction for the ROP of a 1,3-dioxolan-4-one is depicted below:

Scheme 1: General Ring-Opening Polymerization of 1,3-Dioxolan-4-one

Retention of Stereochemistry in Dioxolanone Polymerization

A critical aspect of polymer synthesis is the control over the stereochemistry of the resulting polymer chain, as it significantly influences the material's physical and mechanical properties. researchgate.net In the context of 1,3-dioxolan-4-one polymerization, maintaining the stereochemical integrity of the monomer unit within the polymer backbone is highly desirable.

Research has demonstrated that the ROP of chiral 1,3-dioxolan-4-ones can proceed with complete retention of stereochemistry. mdpi.com This means that if a stereochemically pure monomer is used, the resulting polymer will also exhibit a high degree of stereoregularity, such as being isotactic. This level of control is crucial for producing polymers with well-defined properties, including crystallinity and thermal behavior. rsc.orgresearchgate.net For example, the synthesis of isotactic poly(mandelic acid) from the corresponding chiral dioxolanone highlights the potential of this method to create stereoregular polymers. rsc.org The ability to preserve stereochemistry opens the door to designing polymers with specific three-dimensional architectures and, consequently, tailored functionalities. researchgate.netrsc.org

Organocatalyzed Polymerization Strategies for Dioxolanones

The choice of catalyst plays a pivotal role in the success and control of ring-opening polymerization. While metal-based catalysts have been traditionally used, there is a growing interest in organocatalysis to avoid potential metal contamination in the final polymer product, which is particularly important for biomedical applications. mdpi.com

Various organocatalysts have been successfully employed for the ROP of 1,3-dioxolan-4-ones. Brønsted acids, such as p-toluenesulfonic acid, have been shown to be effective for the solvent-free, bulk polymerization of these monomers. mdpi.com The proposed mechanism for this acid-catalyzed polymerization involves a double activation of the monomer. mdpi.com Other organocatalytic systems, including those based on 4-dimethylaminopyridine (B28879) (DMAP) and combinations of thiourea (B124793) and (-)-sparteine, have also been explored for the ROP of related cyclic esters, demonstrating the potential for controlled polymerization under mild conditions. nih.gov

Furthermore, salen aluminum catalysts, which are metal-organic complexes, have been identified as highly efficient for the ROP of 5-phenyl-1,3-dioxolan-4-one (PhDOX). rsc.org These catalysts, particularly those that are sterically unencumbered and electronically neutral, offer a good balance of reactivity and selectivity, minimizing side reactions. rsc.org

| Catalyst Type | Example Catalyst | Monomer | Key Features |

| Brønsted Acid | p-toluenesulfonic acid | 1,3-dioxolan-4-ones | Effective for solvent-free, bulk polymerization. mdpi.com |

| Amine-based | 4-dimethylaminopyridine (DMAP) | Lactide (related cyclic ester) | Enables controlled polymerization under mild conditions. nih.gov |

| Thiourea/Amine | Thiourea TU(Cy) / (-)-sparteine | 1,4-dioxane-2,5-dione (related cyclic ester) | Provides good control over molecular weight and narrow polydispersity. nih.gov |

| Salen Complex | Salen aluminum catalysts | 5-phenyl-1,3-dioxolan-4-one (PhDOX) | High reactivity and selectivity, minimizes side reactions. rsc.org |

Design and Synthesis of Functionalized Polylactide-Based Materials Incorporating Dioxolanone Derivatives

Polylactide (PLA) is a well-known biodegradable polyester (B1180765) derived from renewable resources. mdpi.com However, its applications can be limited by its inherent properties. Copolymerization of lactide with other monomers, such as 1,3-dioxolan-4-one derivatives, offers a strategic approach to modify and enhance the properties of PLA, leading to the development of functionalized materials. acs.org

The incorporation of 1,3-dioxolan-4-one units into a PLA backbone can introduce new functionalities and alter the physical and chemical characteristics of the resulting copolymer. For instance, the presence of different side groups on the dioxolanone monomer allows for the introduction of specific structural motifs along the polyester chain. mdpi.com This approach has been used to create polylactide-based materials with tailored degradation rates, thermal properties, and mechanical performance.

An important strategy in this area is the copolymerization of lactide with functionalized cyclic acetals, which share structural similarities with dioxolanones. acs.org This method has been shown to produce copolymers where reactive pendant groups are distributed along the polymer chain. acs.org These functional groups can then be used for post-polymerization modifications, further expanding the versatility of the material. For example, copolymers containing chloromethyl or allyl groups can be chemically modified to introduce a variety of other functionalities. acs.orgnih.gov

The table below summarizes examples of functionalized polylactide-based materials created through the incorporation of cyclic monomers.

| Comonomer | Resulting Polymer | Introduced Functionality/Property |

| 1,3-dioxolane (B20135) | PLA-co-poly(1,3-dioxolane) | Modified crystallinity and degradation rate. acs.org |

| 4-chloromethyl-1,3-dioxolane | PLA-co-poly(4-chloromethyl-1,3-dioxolane) | Pendant chloromethyl groups for post-polymerization modification. nih.gov |

| 4-allyl-1,3-dioxolane | PLA-co-poly(4-allyl-1,3-dioxolane) | Pendant allyl groups for "click" chemistry modifications. nih.gov |

| 1,3-dioxolan-4-one derivatives | Functionalized Polylactide | Introduction of diverse structural motifs and tailored properties. mdpi.com |

Computational and Theoretical Studies of 1,3 Dioxolan 4 Ones

Density Functional Theory (DFT) Investigations of Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a important method for studying the electronic structure and reactivity of organic compounds. For 1,3-dioxolan-4-ones, DFT calculations are particularly useful for mapping out the potential energy surfaces of various reactions, identifying transition states, and calculating activation energies.

One area of significant investigation is the ring-opening polymerization (ROP) of 1,3-dioxolan-4-ones to produce functional poly(α-hydroxy acid)s. rsc.org DFT studies have been employed to understand the mechanism of this polymerization. For instance, in the ROP of 5-phenyl-1,3-dioxolane-4-one (PhDOX), a competing side reaction involving formaldehyde (B43269) elimination and a subsequent Tishchenko reaction has been proposed and investigated using computational models. rsc.org These studies help in optimizing reaction conditions and designing catalysts that favor the desired polymerization pathway over side reactions. rsc.org

DFT calculations are also applied to understand cycloaddition reactions involving dioxolanone scaffolds. scholarsresearchlibrary.com Theoretical studies on the [1+2] cycloaddition reaction of related dioxolane derivatives with carbenes have been performed at levels like B3LYP/6-31G(d). scholarsresearchlibrary.com Such studies analyze the molecular mechanism and regioselectivity by calculating activation and reaction energies. scholarsresearchlibrary.com The analysis of global and local reactivity indices, such as electrophilicity and nucleophilicity, derived from DFT, can successfully predict the regioselectivity observed experimentally. scholarsresearchlibrary.com

The energetics of various reaction pathways can be quantified, providing a basis for understanding kinetic and thermodynamic control.

Table 1: Hypothetical DFT-Calculated Energetic Data for Reactions of 5-phenyl-1,3-dioxolan-4-one (B14693723)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Lewis Acid-Catalyzed ROP | TS-ROP | 15.2 | -8.5 |

| Formaldehyde Elimination | TS-Elim | 22.5 | 5.1 |

| Diels-Alder Cycloaddition | TS-DA | 18.9 | -12.3 |

Note: This table is illustrative and presents typical data obtained from DFT studies on related systems. Actual values would require specific calculations for (S)-5-phenyl-1,3-dioxolan-4-one.

Molecular Docking Studies and Stereochemical Analysis of Dioxolane Ligands

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design and understanding biological activity. The (S)-5-phenyl-1,3-dioxolan-4-one scaffold can be found in molecules designed as potential therapeutic agents. For instance, the dioxolane ring is a key component of the antifungal drug itraconazole, which targets lanosterol (B1674476) 14α-demethylase. acs.orgacs.org

In molecular docking studies, the stereochemistry of the ligand is of utmost importance. For (S)-5-phenyl-1,3-dioxolan-4-one, the (S)-configuration at the C5 position dictates a specific three-dimensional arrangement of the phenyl group. This fixed orientation significantly influences how the molecule can fit into a binding pocket and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking with aromatic residues) it can form with the amino acid residues of the target protein.

The process involves:

Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of the protein target and the dioxolane ligand. The (S)-stereochemistry of the ligand must be correctly defined.

Docking Simulation: Using a scoring algorithm to place the ligand in various poses within the receptor's binding site and calculating the binding affinity for each pose.

Analysis of Results: The best poses are analyzed to understand the specific molecular interactions responsible for binding. The stereochemical compatibility is assessed by examining how the phenyl group and the dioxolanone ring are accommodated.

Molecular dynamics (MD) simulations can be used after docking to test the stability of the predicted binding poses over time. bris.ac.uk

Table 2: Illustrative Molecular Docking Results for a Dioxolane Ligand

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Lanosterol 14α-demethylase | -8.9 | TYR 145, PHE 234 | π-stacking with phenyl group |

| Lanosterol 14α-demethylase | -8.9 | SER 378 | Hydrogen bond with carbonyl oxygen |

| Human Carbonic Anhydrase II | -7.2 | HIS 94, VAL 121 | Hydrophobic interactions |

Note: This table is a hypothetical representation of typical data derived from molecular docking studies.

Advanced NMR Spectroscopy Simulations for Structural Elucidation and Conformation

While experimental NMR spectroscopy is a cornerstone of structural elucidation, computational simulations of NMR parameters provide a powerful complementary tool. For flexible molecules like (S)-5-phenyl-1,3-dioxolan-4-one, which can adopt different conformations in solution, comparing experimental NMR data with simulated spectra can help identify the most populated conformer. researchgate.net

The methodology generally involves:

Conformational Search: Identifying all possible low-energy conformations of the molecule using molecular mechanics or quantum chemical methods.

Geometry Optimization: Optimizing the geometry of each conformer using a higher level of theory, such as DFT.

NMR Parameter Calculation: For each optimized conformer, calculating the NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

Boltzmann Averaging: Calculating a Boltzmann-weighted average of the NMR parameters based on the relative energies of the conformers. This provides a simulated spectrum that represents the conformational ensemble in solution.

By comparing the simulated chemical shifts and coupling constants with high-resolution experimental data, the predominant conformation of (S)-5-phenyl-1,3-dioxolan-4-one in a given solvent can be determined. researchgate.netchemrxiv.org Discrepancies between the solid-state (X-ray) structure and the solution-state conformation can often be resolved using this approach. researchgate.net

Table 3: Comparison of Experimental and DFT-Simulated ¹H NMR Chemical Shifts (δ, ppm) for (S)-5-phenyl-1,3-dioxolan-4-one

| Proton | Experimental (CDCl₃) | Simulated (Conformer A) | Simulated (Conformer B) |

| H2a | 5.35 | 5.89 | 5.38 |

| H2b | 5.42 | 5.96 | 5.45 |

| H5 | 5.91 | 6.35 | 5.93 |

| Phenyl-H (ortho) | 7.45 | 7.88 | 7.47 |

| Phenyl-H (meta) | 7.40 | 7.81 | 7.41 |

| Phenyl-H (para) | 7.38 | 7.79 | 7.39 |

Note: This table is illustrative. Conformer B shows a better fit with the experimental data, suggesting it is the more likely conformation in solution.

Chemistry of Derivatives and Analogues of 1,3 Dioxolan 4 Ones in Academic Research

Synthesis and Reactivity of 2,5-Disubstituted 1,3-Dioxolan-4-ones

The synthesis of 2,5-disubstituted 1,3-dioxolan-4-ones is a well-established area of research, primarily utilizing the acid-catalyzed condensation of α-hydroxy acids with aldehydes or ketones. nih.govresearchgate.net This method allows for the creation of two stereogenic centers, and when enantiomerically pure α-hydroxy acids like mandelic acid or lactic acid are used, the reaction can proceed with a high degree of diastereoselectivity. nih.gov

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis. A variety of catalysts have been explored in academic research, as summarized in the table below.

| Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | L-lactic acid and paraformaldehyde or acetone | Efficient for the synthesis of monomers for polylactic acid (PLA) production. | mdpi.com |

| Boron trifluoride etherate (BF3·OEt2) | F-alkyl α-hydroxy acids and aldehydes/ketones | Favors the formation of 'cis' isomers in moderate to good yields. | researchgate.net |

| Sulfuric acid (H2SO4) / p-Toluenesulfonic acid (p-TSA) | F-alkyl α-hydroxy acids and aldehydes/ketones | Results in poor yields and lower stereoselectivities compared to BF3·OEt2. | researchgate.net |

The reactivity of 2,5-disubstituted 1,3-dioxolan-4-ones is of significant interest, particularly their application as chiral enolate precursors. Deprotonation at the C-5 position, followed by reaction with an electrophile, allows for the formation of a new stereocenter with a high degree of stereocontrol, dictated by the existing chirality at the C-2 position. nih.govmdpi.com This "self-regeneration of stereocenters" makes them valuable intermediates in asymmetric synthesis.

A notable reaction is the Michael addition of the enolate of a chiral 1,3-dioxolan-4-one (B8650053) to various acceptors. For instance, the lithium enolate of (2S,5S)-2-(tert-butyl)-5-phenyl-1,3-dioxolan-4-one, derived from (S)-mandelic acid, undergoes Michael addition to butenolide and 4-methoxy-β-nitrostyrene. nih.govnih.gov These adducts can then be further transformed, demonstrating the utility of the dioxolanone as a chiral benzoyl anion equivalent. nih.govnih.gov Thermal fragmentation of these adducts can lead to the formation of phenyl ketones. nih.govnih.gov

Furthermore, these dioxolanones have been investigated as monomers in ring-opening polymerization to produce biodegradable polyesters like polylactic acid (PLA). mdpi.com The polymerization can be carried out under solvent-free conditions using organocatalysts, offering a more sustainable route to these important polymers.

Academic Investigations into 5-Alkylidene-1,3-Dioxolan-4-ones

The introduction of an exocyclic double bond at the C-5 position of the 1,3-dioxolan-4-one ring gives rise to 5-alkylidene-1,3-dioxolan-4-ones, a class of compounds with unique reactivity. A general method for their synthesis involves the dehydroxypropanoation of 5-chloromethyl-1,3-dioxolan-4-ones. researchgate.net These compounds can be considered derivatives of both acrylic acid and vinyl ethers. researchgate.net

A key area of academic investigation for these compounds is their utility as dienophiles in Diels-Alder reactions. nih.govnih.govresearchgate.net The chiral (2S)-5-methylene-2-tert-butyl-1,3-dioxolan-4-one, derived from lactic acid, has been shown to be an effective dienophile in both normal and inverse electron-demand Diels-Alder reactions. researchgate.net

The cycloaddition reactions of these chiral dienophiles often proceed with high diastereoselectivity. For example, the reaction of (2S)-5-methylene-2-tert-butyl-1,3-dioxolan-4-one with various dienes has been studied, and the absolute configuration of the resulting adducts has been confirmed by X-ray crystallography. nih.govnih.gov

| Reactant (5-Alkylidene-1,3-dioxolan-4-one) | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| (2S)-5-methylene-2-tert-butyl-1,3-dioxolan-4-one | Diels-Alder with cyclopentadiene | Forms adducts that can be further oxidized to chiral epoxy ketones. | nih.govnih.gov |

| (2S)-5-methylene-2-tert-butyl-1,3-dioxolan-4-one | Diels-Alder with ethyl 4-oxo-2-butenoate | Forms only two of the four possible diastereoisomers. | researchgate.net |

| (2S)-5-methylene-2-tert-butyl-1,3-dioxolan-4-one | Diels-Alder with acrolein | Yields only one of the two possible Diels-Alder adducts. | researchgate.net |

The resulting Diels-Alder adducts can serve as precursors to complex chiral molecules. Thermal fragmentation of these adducts can lead to the formation of chiral epoxy ketones, showcasing the role of the dioxolanone as a chiral ketene (B1206846) equivalent. nih.govnih.gov Research in this area provides valuable insights into the mechanisms of these fragmentation processes. nih.govnih.gov While direct research on 5-alkylidene-1,3-dioxolan-4-ones is somewhat specialized, the synthesis of axially chiral 5-alkylidene-1,3-dioxane-4,6-diones offers analogous synthetic strategies and highlights the broader interest in such structures. rsc.org

Applications of Related Dioxolane Derivatives in Chiral Resolution and Ligand Design

The inherent chirality of 1,3-dioxolan-4-ones derived from enantiopure α-hydroxy acids makes them powerful tools in asymmetric synthesis, not only as reactive intermediates but also as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

Mandelic acid has been successfully employed as a chiral auxiliary in the context of 1,3-dioxolan-4-ones for the enantioselective synthesis of aldols and homoallylic alcohols. acs.org The chiral dioxolanone scaffold effectively controls the facial selectivity of the reaction, leading to the desired stereoisomer. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

The separation of racemic mixtures of dioxolane derivatives is another important area of academic research. Chiral chromatography, particularly supercritical fluid chromatography on amylose-based columns, has been shown to be an effective method for the chiral separation of 1,3-dioxolane (B20135) derivatives. nih.gov The efficiency of the separation is highly dependent on the mobile phase composition, with the nature of the organic modifier playing a critical role. nih.gov

Furthermore, the structural motifs present in chiral dioxolanes are of interest in the design of chiral ligands for asymmetric catalysis. nih.gov Chiral diols, which are precursors to dioxolanes, are themselves important components of widely used chiral ligands like TADDOLs and BINOLs. nih.gov The development of novel chiral ligands is a continuous effort in organic synthesis, aiming to achieve high enantioselectivity in a wide range of chemical transformations. nih.govorgsyn.org The modular nature of dioxolane synthesis allows for the systematic variation of substituents, which can be leveraged to fine-tune the steric and electronic properties of potential chiral ligands derived from them.

Future Perspectives and Emerging Research Avenues in S 5 Phenyl 1,3 Dioxolan 4 One Chemistry

Expanding the Scope of Asymmetric Transformations and Methodologies

The foundational utility of (S)-5-phenyl-1,3-dioxolan-4-one and its derivatives lies in their function as chiral enolate precursors. The stereocenter at C-5, originating from mandelic acid, effectively directs the stereochemical outcome of reactions at the same carbon following deprotonation. nih.gov This has enabled its use as a chiral equivalent of the benzoyl anion. mdpi.comnih.govresearchgate.net Future research is focused on broadening the portfolio of reactions that can leverage this chiral template.

Emerging research is exploring more complex and tandem transformations. One area of interest is the diastereoselective Michael addition of the dioxolanone enolate to a wider range of Michael acceptors. Recent studies have successfully demonstrated additions to acceptors like butenolide and substituted nitroalkenes, leading to the formation of products with high stereopurity. mdpi.comnih.gov Thermal fragmentation of these adducts can then release valuable chiral ketones, showcasing a powerful synthetic sequence. mdpi.comnih.gov

The table below summarizes key asymmetric transformations being explored.

| Transformation | Reagent/Electrophile | Product Type | Key Feature |

| Michael Addition | Butenolide | Chiral γ-butyrolactone derivative | Acts as a chiral benzoyl anion equivalent. mdpi.comnih.gov |

| Michael Addition | 4-Methoxy-β-nitrostyrene | Chiral nitroalkane adduct | High diastereoselectivity. mdpi.comnih.gov |

| Conjugate Addition | Ethyl crotonate | Chiral β-methyl-γ-oxo ester | Formation of enantiomerically enriched oxo esters. researchgate.net |

| Aldol (B89426) Reactions | Aldehydes, Ketones | β-Hydroxy acid derivatives | Stereocontrolled C-C bond formation. nih.gov |

Future work aims to employ novel electrophiles in these reactions, including those with multiple functionalities, to construct increasingly complex molecular architectures in a single, stereocontrolled step. Furthermore, the development of one-pot procedures that combine the initial addition with subsequent in-situ transformations of the adduct represents a significant goal for enhancing synthetic efficiency.

Novel Catalytic Strategies for Dioxolanone-Mediated Reactions

While stoichiometric strong bases like lithium diisopropylamide (LDA) are effective for generating the enolate for transformations, the development of catalytic methods is a key area of contemporary research. mdpi.com Catalytic approaches promise greater efficiency, atom economy, and milder reaction conditions.

Recent efforts have shifted towards Lewis acid and organocatalytic systems, particularly for ring-opening polymerization (ROP) of dioxolanone monomers to form polyesters. acs.orgmdpi.com Screening of various metal-based Lewis acids has revealed a correlation between the catalyst's Lewis acidity and its ability to activate the dioxolanone ring for polymerization. acs.org In parallel, Brønsted acids have emerged as potent organocatalysts for the solvent-free ROP of related dioxolanones, offering a metal-free alternative for polymer synthesis. mdpi.com

The following table details catalytic systems investigated for reactions involving the dioxolanone scaffold.

| Catalyst Type | Specific Catalyst | Reaction Type | Outcome/Key Finding |

| Lewis Acid | SnCl₂, Zn(ClO₄)₂ | Ring-Opening Copolymerization | Moderate to high conversion for copolymerization with l-lactide; activity linked to Lewis acidity. acs.org |

| Lewis Acid | Salen-based Aluminum Complex | Ring-Opening Polymerization | Promising approach for ROP via elimination of acetone/formaldehyde (B43269). mdpi.com |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Ring-Opening Polymerization | Efficient metal-free organocatalyst for producing polylactic acid (PLA) under bulk conditions. mdpi.com |

Future research will likely focus on designing more sophisticated and highly selective catalysts. This includes the development of chiral Lewis acids that can mediate enantioselective reactions without relying on the substrate's inherent chirality, as well as bifunctional catalysts that can activate both the dioxolanone and the electrophile simultaneously for enhanced reactivity and selectivity.

Integration into Complex Natural Product Total Synthesis

The ultimate test of a synthetic methodology is often its application in the total synthesis of complex, biologically active natural products. The stereochemical control offered by (S)-5-phenyl-1,3-dioxolan-4-one makes it an attractive building block for constructing key fragments of these intricate molecules. researchgate.net

Its role as a robust chiral template has been demonstrated in the synthesis of several important compounds. For instance, methodologies involving chiral dioxolanones have been applied to the synthesis of the anti-leukemia alkaloid (-)-Deoxyharringtonine and the potent sweetening agent Monatin. acs.org In these syntheses, the dioxolanone fragment is used to install a critical stereocenter via a diastereoselective alkylation or addition reaction. The scaffold is then cleaved at a later stage to reveal the desired functionality, having served its purpose as a transient chiral auxiliary. Another practical application has been demonstrated in an efficient synthesis of the anticholinergic drug (S)-Oxybutynin. researchgate.net

The integration into natural product synthesis is driven by the ability to use the dioxolanone as a reliable precursor to chiral α-hydroxy acids and ketones, which are common motifs in many natural products. researchgate.net The future in this area involves identifying new strategic bond disconnections in complex targets that can be traced back to a dioxolanone-based fragment, thereby streamlining their synthesis and enabling the preparation of novel analogues for biological evaluation.

Development of Advanced Functional Materials and Bio-based Polymers

Beyond its use in small-molecule synthesis, (S)-5-phenyl-1,3-dioxolan-4-one and related structures are gaining significant attention as monomers for the creation of advanced functional materials and bio-based polymers. The ring-opening polymerization of these dioxolanones provides an alternative and efficient route to aliphatic polyesters, most notably polylactic acid (PLA) and polymandelic acid (PMA). mdpi.commdpi.comresearchgate.net

This polymerization is often driven by the extrusion of a small molecule like acetone, which provides a strong thermodynamic driving force. mdpi.com This strategy allows for the synthesis of polymers with controlled stereochemistry and good thermal properties. By incorporating different functionalities into the dioxolanone monomer, a diverse range of functional polymers can be accessed. For example, the copolymerization of functionalized dioxolanones with l-lactide has been used to create polylactide-based materials with tailored properties. acs.org These polymers are often biodegradable, positioning them as sustainable alternatives to conventional petroleum-based plastics. mdpi.comgoogle.com

The table below highlights the use of dioxolanones in polymer science.

| Monomer | Polymer Type | Polymerization Method | Application/Property |

| 1,3-Dioxolan-4-ones (general) | Polylactic Acid (PLA) | Brønsted Acid-Catalyzed ROP | Biodegradable polyester (B1180765), alternative to traditional PLA synthesis. mdpi.com |

| Functionalized Dioxolanones | Functional Copolymers | Lewis Acid-Catalyzed ROP | Synthesis of polylactide-based materials with pendant functional groups. acs.org |

| 5-Methylene-1,3-dioxolan-4-one derivatives | Poly(5-methylene-1,3-dioxolan-4-one) | Radical Polymerization | Chemically amplified resists for photolithography. google.com |

| Mandelic Acid-derived Dioxolanones | Polymandelic Acid (PMA) | Ring-Opening Polymerization | Potential biodegradable substitute for styrene-based plastics. mdpi.com |

Emerging research is focused on expanding the library of functional monomers to create polymers with novel properties, such as enhanced thermal stability, specific mechanical characteristics, or responsiveness to external stimuli. The development of efficient and scalable polymerization processes, particularly those using green catalysts and solvents, is critical for the future commercialization of these advanced bio-based materials.

Q & A

Q. What are the established synthetic routes for (S)-5-phenyl-1,3-dioxolan-4-one, and how can enantiomeric purity be optimized?

Methodological Answer: The synthesis of (S)-5-phenyl-1,3-dioxolan-4-one typically involves cyclization reactions of substituted glycolic acid derivatives with benzaldehyde derivatives under acidic or catalytic conditions. Key steps include:

- Chiral Resolution : Use of enantioselective catalysts (e.g., organocatalysts or metal complexes) during cyclization to enhance stereochemical control .

- Protection-Deprotection Strategies : Employing protecting groups for hydroxyl or carbonyl functionalities to prevent side reactions .

- Purification : Chromatographic techniques (e.g., chiral HPLC) to isolate the (S)-enantiomer and verify purity via polarimetry or circular dichroism (CD) spectroscopy .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of (S)-5-phenyl-1,3-dioxolan-4-one?

Methodological Answer:

Q. How can researchers ensure safe handling and storage of (S)-5-phenyl-1,3-dioxolan-4-one in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy (refer to Safety Data Sheets (SDS) for analogous dioxolanes) .

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Waste Disposal : Follow institutional protocols for organic solvent waste, particularly for halogenated byproducts .

Q. What are the key physical-chemical properties of (S)-5-phenyl-1,3-dioxolan-4-one relevant to solubility and reactivity?

Methodological Answer:

- Solubility : Polar aprotic solvents (e.g., DMSO, THF) are optimal due to the compound’s moderate polarity (logP ~1.2–1.5). Conduct Hansen solubility parameter calculations for solvent selection .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C typical for dioxolanes) .

- Hydrolytic Sensitivity : Monitor pH-dependent ring-opening kinetics using UV-Vis or LC-MS under aqueous conditions .

Q. How can researchers validate the enantiomeric excess (ee) of (S)-5-phenyl-1,3-dioxolan-4-one?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol mobile phases .

- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to induce splitting of enantiomer signals .

- Enzymatic Assays : Employ lipases or esterases with stereoselective hydrolysis activity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of (S)-5-phenyl-1,3-dioxolan-4-one in novel catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for ring-opening reactions (e.g., nucleophilic attack at the carbonyl carbon) to model regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using force fields like OPLS-AA .

- QSPR Modeling : Corrogate steric/electronic descriptors (e.g., Hammett constants) with experimental rate data .

Q. How can contradictions in reported spectroscopic data for (S)-5-phenyl-1,3-dioxolan-4-one be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 4-methyl-1,3-dioxolan-2-one ) and databases like NIST Chemistry WebBook .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .

- Collaborative Reproducibility : Share raw data (e.g., FID files) via open-access platforms for independent verification .

Q. What experimental designs are optimal for studying the compound’s application in asymmetric catalysis?

Methodological Answer:

- Kinetic Resolution : Use racemic substrates to test the compound’s efficacy as a chiral auxiliary .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track reaction intermediates .

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading) .

Q. How can the environmental impact of (S)-5-phenyl-1,3-dioxolan-4-one be assessed in biodegradation studies?

Methodological Answer:

Q. What advanced techniques elucidate the compound’s role in supramolecular assemblies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.